

# Application of GPR183 Modulators in Models of Mycobacterium tuberculosis Infection

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Gpr183-IN-1 |           |
| Cat. No.:            | B15607906   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a significant regulator of immune responses in the context of Mycobacterium tuberculosis (Mtb) infection.[1][2][3] GPR183 and its primary endogenous ligand,  $7\alpha$ ,25-dihydroxycholesterol ( $7\alpha$ ,25-OHC), play a crucial role in orchestrating the migration and positioning of various immune cells, including macrophages, dendritic cells, T cells, and B cells.[4][5][6] Modulation of the GPR183 signaling pathway presents a potential host-directed therapy (HDT) strategy to enhance the host's ability to control Mtb infection. This document provides detailed application notes and protocols for studying the effects of GPR183 modulators in preclinical models of Mtb infection. While a specific compound "**Gpr183-IN-1**" is not prominently documented in the context of tuberculosis research, this guide will focus on the principles and methods of applying known GPR183 agonists and antagonists.

# **GPR183 Signaling in Tuberculosis**

During Mtb infection, the expression of GPR183 and the enzymes responsible for producing its oxysterol ligands (CH25H and CYP7B1) are dynamically regulated.[7][8][9] GPR183 signaling is implicated in the recruitment of macrophages to the lungs, the regulation of type I interferons (IFNs), and the induction of autophagy, all of which are critical for controlling mycobacterial growth.[1][3] Studies have shown that reduced GPR183 expression is associated with increased disease severity in tuberculosis patients.[1][3][9] Activation of GPR183 by its agonist



7α,25-OHC has been demonstrated to reduce the intracellular growth of Mtb in human monocytes, an effect that can be reversed by GPR183 antagonists.[1][3] Conversely, some research suggests that downregulation of GPR183 in macrophages may be a host-beneficial response, and further inhibition could restrict Mtb survival.[8][10] This highlights the complex role of GPR183 and the need for careful investigation of its modulators.

Below is a diagram illustrating the GPR183 signaling pathway in the context of Mtb infection.



Click to download full resolution via product page

Caption: GPR183 signaling cascade upon ligand binding in immune cells.



# **Quantitative Data Summary**

The following table summarizes the quantitative effects of GPR183 modulators in Mtb infection models as reported in the literature.

| Modulator                 | Model System               | Concentration/<br>Dose | Key Finding                                                                        | Reference |
|---------------------------|----------------------------|------------------------|------------------------------------------------------------------------------------|-----------|
| 7α,25-OHC<br>(Agonist)    | Primary Human<br>Monocytes | Not Specified          | ~50% reduction in Mtb H37Rv growth at 48h post-infection                           | [1]       |
| GSK682753<br>(Antagonist) | Primary Human<br>Monocytes | Not Specified          | Abrogated the Mtb growth reduction effect of 7α,25-OHC                             | [1]       |
| NIBR189<br>(Antagonist)   | RAW264.7<br>Macrophages    | Not Specified          | Repressed both Mtb early infection and intracellular survival                      | [8]       |
| GPR183<br>Overexpression  | RAW264.7<br>Macrophages    | N/A                    | ~50% increase in<br>Mtb colony-<br>forming units<br>(CFU) at 4h post-<br>infection | [8]       |
| Gpr183<br>Knockout        | C57BL/6 Mice               | N/A                    | Significantly increased lung Mtb burden during early infection                     | [1]       |

# **Experimental Protocols**

Check Availability & Pricing

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published studies and should be adapted based on specific experimental goals and laboratory conditions.

# In Vitro Mtb Infection of Macrophages

This protocol is designed to assess the effect of GPR183 modulators on the intracellular growth of Mtb in macrophages.

#### Materials:

- Macrophage cell line (e.g., THP-1 or RAW264.7) or primary human monocytes.
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
- Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
- Mycobacterium tuberculosis H37Rv strain.
- GPR183 modulator (agonist or antagonist) and vehicle control (e.g., DMSO).
- 7H9 broth and 7H11 agar for Mtb culture.
- Sterile water for cell lysis.
- Phosphate-buffered saline (PBS).

#### Protocol:

- Cell Culture and Differentiation:
  - Culture macrophages in appropriate medium. For THP-1 cells, differentiate into macrophage-like cells by treating with 25 ng/ml PMA for 48 hours, followed by a 24-hour rest period in fresh medium.[1]
- Mtb Preparation:
  - Grow Mtb H37Rv in 7H9 broth to mid-log phase.



Check Availability & Pricing

- Wash the bacterial pellet with PBS and resuspend in cell culture medium without antibiotics.
- Disperse bacterial clumps by passing through a syringe with a fine-gauge needle.
- Infection and Treatment:
  - Seed differentiated macrophages in tissue culture plates.
  - Infect the cells with Mtb at a multiplicity of infection (MOI) of 1-10.
  - After 2-4 hours of incubation to allow for phagocytosis, wash the cells with PBS to remove extracellular bacteria.
  - Add fresh medium containing the GPR183 modulator at the desired concentration or the vehicle control.
- Assessment of Intracellular Bacterial Growth:
  - At various time points post-infection (e.g., 2h, 24h, 48h), lyse the infected macrophages with sterile water.
  - Prepare serial dilutions of the cell lysates and plate on 7H11 agar plates.
  - Incubate the plates at 37°C for 3-4 weeks.
  - Count the colony-forming units (CFU) to determine the intracellular bacterial load.

Below is a diagram of the experimental workflow for in vitro testing.





Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of GPR183 modulators.



### In Vivo Mtb Infection in Mice

This protocol outlines a murine model to evaluate the in vivo efficacy of GPR183 modulators against Mtb infection.

#### Materials:

- C57BL/6 mice or Gpr183 knockout mice.
- Mycobacterium tuberculosis H37Rv strain.
- · Aerosol infection chamber.
- GPR183 modulator and vehicle control.
- Oral gavage needles or appropriate administration equipment.
- Equipment for euthanasia and organ harvesting.
- · Homogenizer for organ tissues.
- 7H11 agar plates.

#### Protocol:

- · Aerosol Infection:
  - Infect mice with a low dose of Mtb H37Rv (~100 CFU) via the aerosol route to establish a lung infection.[7]
- Treatment Administration:
  - Begin treatment with the GPR183 modulator or vehicle at a predetermined time postinfection (e.g., day 7 or day 14).
  - Administer the compound daily via a suitable route (e.g., oral gavage).
- Monitoring:



Check Availability & Pricing

- Monitor the body weight and clinical signs of the mice throughout the experiment.[11]
- Determination of Bacterial Load:
  - At selected time points (e.g., 2, 4, or 6 weeks post-infection), euthanize cohorts of mice.
  - Aseptically harvest lungs and spleens.
  - Homogenize the organs in PBS.
  - Plate serial dilutions of the homogenates on 7H11 agar.
  - Incubate plates at 37°C for 3-4 weeks and enumerate CFU.
- Immunological Analysis (Optional):
  - Collect bronchoalveolar lavage fluid (BALF) or lung tissue for analysis of immune cell populations by flow cytometry or for measurement of cytokine and chemokine levels by ELISA or qPCR.

The logical relationship for the application of GPR183 modulators in these experimental setups is depicted below.





Click to download full resolution via product page

Caption: Logical framework for testing GPR183 modulators.

# Pharmacokinetics and Pharmacodynamics

When developing a novel GPR183 modulator such as "**Gpr183-IN-1**," it is crucial to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[12][13][14]

 Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters to determine in animal models include

Check Availability & Pricing

bioavailability, half-life, clearance, and volume of distribution. These studies are essential to establish an appropriate dosing regimen for in vivo efficacy studies.

• Pharmacodynamics (PD): This focuses on the relationship between drug concentration and its effect. For a GPR183 modulator, this would involve correlating compound levels in plasma or tissue with target engagement (e.g., receptor occupancy) and biological effects (e.g., changes in immune cell migration, cytokine levels, or Mtb burden).

### Conclusion

Modulation of the GPR183 pathway is a promising avenue for host-directed therapy against Mycobacterium tuberculosis. The protocols and data presented here provide a framework for the preclinical evaluation of novel GPR183 modulators. By employing robust in vitro and in vivo models, researchers can elucidate the precise role of GPR183 in tuberculosis pathogenesis and assess the therapeutic potential of new chemical entities designed to target this pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. GPR183 Regulates Interferons, Autophagy, and Bacterial Growth During Mycobacterium tuberculosis Infection and Is Associated With TB Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. GPR183 Regulates Interferons, Autophagy, and Bacterial Growth During Mycobacterium tuberculosis Infection and Is Associated With TB Disease Severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. academic.oup.com [academic.oup.com]



Check Availability & Pricing

- 8. biorxiv.org [biorxiv.org]
- 9. A Blunted GPR183/Oxysterol Axis During Dysglycemia Results in Delayed Recruitment of Macrophages to the Lung During Mycobacterium tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Downregulation of GPR183 on infection restricts the early infection and intracellular replication of mycobacterium tuberculosis in macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis -PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetic and pharmacodynamic considerations for the next generation protein therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chapter 1 Pharmacokinetics & Pharmacodynamics Nursing Pharmacology NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of GPR183 Modulators in Models of Mycobacterium tuberculosis Infection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607906#application-of-gpr183-in-1-in-models-of-mycobacterium-tuberculosis-infection]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com